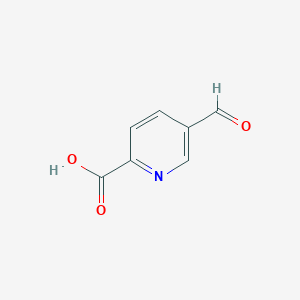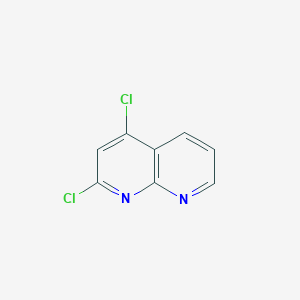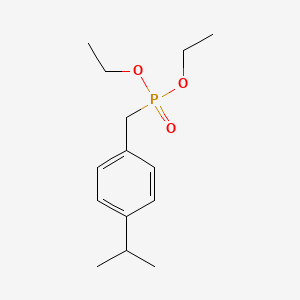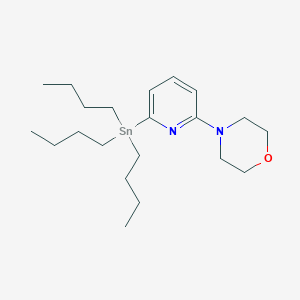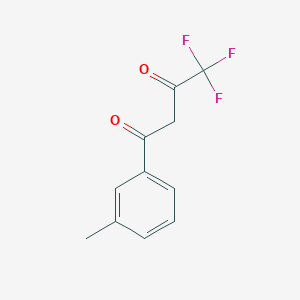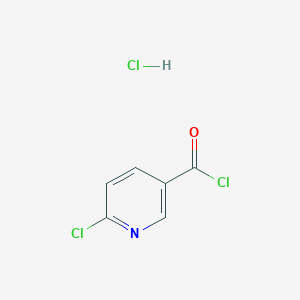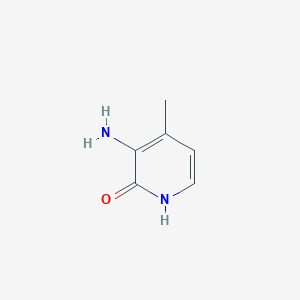
1-Boc-3-メチルピペリジン-3-カルボン酸エチル
概要
説明
1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
GABAA受容体アゴニスト合成
この化合物は、GABAA受容体アゴニストの合成における反応剤として使用されます。 これらは、脳内のGABA受容体に結合してその活性を高めることができる化合物であり、不安、不眠症、てんかんなどの状態に対する治療効果の可能性があります .
ピペリジン誘導体の製造
これは、さまざまなピペリジン誘導体を生成するための前駆体として役立ちます。 ピペリジンは、有機化学において汎用性の高い構成要素であり、医薬品、農薬、その他の有機化合物の合成に使用されます .
選択的TACE阻害剤の開発
研究者は、選択的TACE阻害剤の開発に1-Boc-3-メチルピペリジン-3-カルボン酸エチルを使用しています。 TACE(TNF-α変換酵素)阻害剤は、関節リウマチなどの炎症性疾患の治療に潜在的な用途があります .
HDL上昇剤の作成
この化合物は、HDL上昇剤の作成に関与しています。 高密度リポタンパク質(HDL)は、「善玉」コレステロールとして知られており、そのレベルを上昇させることができる薬剤は、心臓血管疾患の管理に有益です .
α-スルホニルヒドロキサム酸誘導体の合成
また、α-スルホニルヒドロキサム酸誘導体を合成するための試薬でもあります。 これらの誘導体は、マトリックスメタロプロテアーゼ(MMP)阻害剤としての役割について研究されており、これはがん治療や組織リモデリングを伴うその他の疾患に影響を与えます .
イボガアルカロイドファミリーの化学物質合成
最後に、1-Boc-3-メチルピペリジン-3-カルボン酸エチルは、イボガアルカロイドファミリー内の化学物質を合成するために使用されます。 これらのアルカロイドは、その精神作用と、依存症の治療における潜在的な用途のために注目されています .
特性
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-18-11(16)14(5)8-7-9-15(10-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJSGZQOVOWWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608952 | |
| Record name | 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278789-43-8 | |
| Record name | 1-tert-Butyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
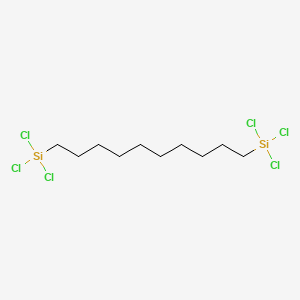
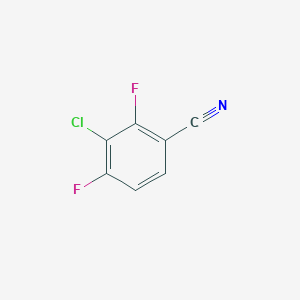
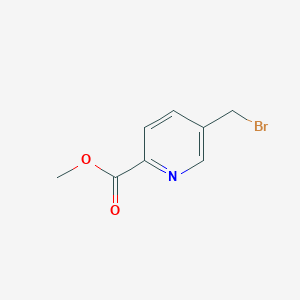
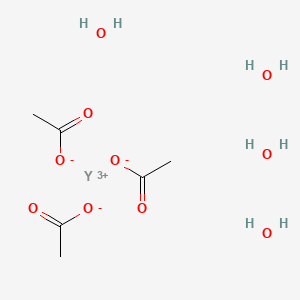
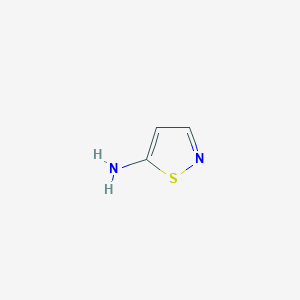
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)
